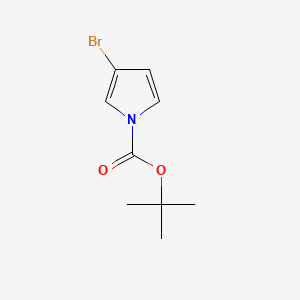

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBWQHBOCOJUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. We delve into the mechanistic principles of electrophilic substitution on the N-Boc protected pyrrole ring, offering a detailed, field-proven protocol for its regioselective synthesis via controlled bromination. This document outlines critical experimental parameters, purification techniques, and thorough characterization methodologies, including NMR, and MS. The guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate for the construction of complex molecular architectures.

Introduction: Significance and Strategic Value

The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmacologically active compounds. Its derivatization is a cornerstone of drug discovery programs. The introduction of a bromine atom onto the pyrrole ring provides a synthetic handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

The target molecule, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, is of particular strategic importance. The tert-butoxycarbonyl (Boc) group serves two critical functions: it deactivates the highly reactive pyrrole ring to a degree, mitigating the common issue of polysubstitution, and it protects the nitrogen atom, which can be easily removed under acidic conditions later in a synthetic sequence.[1][2] Achieving substitution at the C3 (or β) position is often challenging, as electrophilic attack on the N-protected pyrrole ring preferentially occurs at the C2 (or α) position due to superior resonance stabilization of the cationic intermediate.[3] Therefore, a reliable protocol for the synthesis of the 3-bromo isomer is highly valuable for accessing unique chemical space.

Synthesis Methodology

Mechanistic Considerations: The Challenge of Regioselectivity

Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. This high reactivity makes it susceptible to over-halogenation, often yielding di-, tri-, or even tetra-brominated products when potent electrophiles like molecular bromine (Br₂) are used.[3][4]

The regiochemical outcome is governed by the stability of the intermediate arenium ion. For an N-substituted pyrrole, attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, making it the kinetically favored pathway. Attack at the C3 position results in a less stable intermediate. While the Boc group provides some steric hindrance and electronic deactivation, the C2 position generally remains the most reactive site.[5]

To favor the formation of the thermodynamically more stable, but kinetically less favored, 3-bromo isomer, the reaction must be conducted under carefully controlled conditions using a mild brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low equilibrium concentration of bromine, and performing the reaction at cryogenic temperatures (e.g., -78 °C) is crucial to temper reactivity and enhance selectivity.[3]

Synthetic Strategy Diagram

The following diagram outlines the direct, single-step approach to synthesize the target compound from commercially available tert-butyl 1H-pyrrole-1-carboxylate.

Sources

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. lookchem.com [lookchem.com]

physicochemical properties of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties and Applications of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

Introduction

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its structure, which combines a pyrrole core, a reactive bromine atom, and a tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex, biologically active molecules. The pyrrole motif is a privileged scaffold, found in numerous natural products and pharmaceuticals, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and discovery programs. The strategic placement of the bromine atom at the 3-position, combined with the acid-labile Boc group, allows for controlled, sequential modifications, making it an invaluable tool for constructing libraries of novel compounds for biological screening.[2]

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂ | PubChem[3] |

| Molecular Weight | 246.10 g/mol | PubChem[3] |

| Appearance | Not specified (typically a solid) | - |

| Exact Mass | 245.00514 Da | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Polar Surface Area | 31.2 Ų | PubChem[3] |

| CAS Number | 851486-68-5 | - |

Causality Behind Properties:

-

The XLogP3 value of 2.6 indicates a moderate degree of lipophilicity. This is a crucial parameter in drug design, as it influences the compound's ability to cross cell membranes and its overall pharmacokinetic profile.

-

The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ester oxygens) will govern its interaction with biological targets and its solubility in various solvents.

-

The relatively low polar surface area (31.2 Ų) suggests good potential for oral bioavailability, as compounds with a PSA below 140 Ų are more likely to be cell-permeable.

Spectroscopic Characterization

While a specific, published spectrum for this exact isomer is not available, its structure allows for the confident prediction of its key spectroscopic features based on data from closely related analogues.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the tert-butyl group. The protons on the pyrrole ring will appear as multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The nine protons of the tert-butyl group will present as a sharp singlet around δ 1.5 ppm.

-

¹³C NMR: The carbon spectrum will show signals for the nine unique carbon atoms. The carbonyl carbon of the Boc group will be found downfield (δ ~150 ppm), while the quaternary and methyl carbons of the tert-butyl group will be in the upfield region (δ ~80 ppm and ~28 ppm, respectively). The carbons of the pyrrole ring will appear in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.

-

Mass Spectrometry (MS): The ESI-MS spectrum will prominently feature the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the carbamate group, typically found in the range of 1700-1750 cm⁻¹.

Synthesis, Reactivity, and Stability

The synthetic utility of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate stems from the orthogonal reactivity of its functional groups.

Logical Synthesis Workflow

The preparation of this compound generally involves two key steps: protection of the pyrrole nitrogen followed by selective bromination. The Boc group is crucial as it deactivates the pyrrole ring slightly, preventing polymerization under electrophilic conditions and directing substitution.

Caption: General synthesis pathway for the target compound.

Reactivity and Strategic Use

-

The Bromine Handle: The C-Br bond at the 3-position is the primary site for introducing molecular diversity. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. This allows for the straightforward installation of a wide variety of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry.[2]

-

The Boc Protecting Group: The tert-butoxycarbonyl group serves two critical functions. First, it protects the pyrrole nitrogen, preventing N-alkylation and moderating the ring's reactivity. Second, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl) without affecting other parts of the molecule, such as ester groups that are sensitive to basic hydrolysis.[6][7] This allows for subsequent functionalization at the nitrogen position.

Stability and Storage

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is generally stable under standard laboratory conditions. However, due to the acid-labile nature of the Boc group, it should be stored away from strong acids.[6][8] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a purpose-built tool for drug discovery. Its structure enables a logical and efficient exploration of chemical space around the pyrrole scaffold.

Workflow from Building Block to Candidate

The primary application involves using the bromine as a reactive handle for coupling reactions to build a library of analogues, which are then deprotected and tested for biological activity.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate | C9H12BrNO2 | CID 66878053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

A Senior Application Scientist's Guide to tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate (CAS 475561-75-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Molecular Complexity with a Versatile Pyrrole Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile, functionalized heterocyclic scaffolds is insatiable. Among these, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate emerges as a pivotal building block. Its strategic combination of a protected, electron-rich pyrrole core and a reactive bromine handle at the 3-position provides a reliable entry point for sophisticated molecular engineering. This guide offers an in-depth perspective on the synthesis, reactivity, and application of this valuable intermediate, moving beyond simple procedural outlines to explore the underlying chemical principles that drive its utility.

Section 1: Core Molecular Profile & Physicochemical Properties

The structure of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate is defined by three key features: the pyrrole ring, a synthetically versatile building block; a tert-butoxycarbonyl (Boc) group protecting the pyrrole nitrogen; and a bromine atom at the C-3 position, which serves as a prime site for functionalization. The Boc group is critical; it deactivates the otherwise highly reactive pyrrole ring towards unwanted polymerization and electrophilic attack, thereby enabling selective and controlled transformations at other positions.[1]

Below is a summary of its key computed and physical properties.

| Property | Value | Source |

| CAS Number | 475561-75-2 | PubChem[2] |

| Molecular Formula | C₉H₁₂BrNO₂ | PubChem[2] |

| Molecular Weight | 246.10 g/mol | PubChem[2] |

| IUPAC Name | tert-butyl 3-bromopyrrole-1-carboxylate | PubChem[2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Section 2: Synthesis Strategy: Rationale and Protocol

The synthesis of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate can be approached from two primary directions: the bromination of N-Boc-pyrrole or the Boc-protection of 3-bromopyrrole. The latter is often preferred due to the challenges of controlling regioselectivity during the bromination of the electron-rich N-Boc-pyrrole, which can lead to mixtures of 2-bromo, 3-bromo, and poly-brominated products.[3]

Conceptual Workflow: Boc Protection of 3-Bromopyrrole

This synthetic route is predicated on the nucleophilic character of the nitrogen atom in 3-bromopyrrole reacting with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

Caption: Synthetic workflow for the preparation of the title compound.

Field-Proven Experimental Protocol

The following protocol is a representative procedure adapted from well-established methods for the Boc-protection of nitrogen heterocycles.[4]

-

Preparation : To a solution of 3-bromopyrrole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the cooled solution.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 3-bromo-1H-pyrrole-1-carboxylate.

Section 3: Reactivity and Key Transformations: The Suzuki-Miyaura Coupling

The synthetic power of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the pyrrole ring and a variety of organoboron reagents, is a cornerstone transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The success of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Each step is critical for the overall transformation.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the pyrrole, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation : A boronate species, formed by the reaction of the boronic acid with a base, transfers its organic group (R²) to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.

-

Reductive Elimination : The two organic groups on the palladium complex (the pyrrole and R²) couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is based on optimized conditions reported for similar N-Boc protected bromopyrroles, prioritizing high yield and minimizing deprotection of the Boc group.[4]

-

Inert Atmosphere : In a flame-dried Schlenk flask, combine tert-butyl 3-bromo-1H-pyrrole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Degassing : Seal the flask and place it under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%), to the flask under a positive flow of inert gas.

-

Solvent Addition : Add a degassed solvent system, typically a mixture like dioxane/H₂O (4:1), via syringe.

-

Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up : After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 3-substituted pyrrole product.

Section 4: Applications in Medicinal Chemistry & Drug Discovery

The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities.[5] The functionalization of this core at the 3-position using tert-butyl 3-bromo-1H-pyrrole-1-carboxylate allows for the rapid generation of compound libraries for screening. This approach is particularly valuable in the development of:

-

Kinase Inhibitors : By introducing aryl groups at the C-3 position, chemists can synthesize molecules that mimic the adenine region of ATP, enabling them to bind to the hinge region of protein kinases, a key target in oncology.

-

Antibacterial Agents : The pyrrole scaffold is present in several potent antibacterial compounds. Novel derivatives created from this building block can be screened against drug-resistant bacterial strains.

-

Anti-inflammatory and Antiviral Compounds : The versatility of the Suzuki and other cross-coupling reactions allows for the creation of diverse structures that can be tested for a broad spectrum of pharmacological activities.

Section 5: Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of synthetic intermediates. While a publicly available, validated spectrum for this specific compound is elusive, the expected NMR chemical shifts can be reliably predicted based on the analysis of its constituent parts and closely related analogues.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Proton | δ (ppm) | Carbon | δ (ppm) |

| Boc (9H, s) | ~1.55 | C=O | ~149.0 |

| H-4 (1H, t) | ~6.20 | C(CH₃)₃ | ~84.0 |

| H-5 (1H, t) | ~6.90 | C-2 | ~121.0 |

| H-2 (1H, t) | ~7.20 | C-5 | ~118.0 |

| C-4 | ~112.0 | ||

| C-3 (C-Br) | ~96.0 | ||

| C(CH₃)₃ | ~28.0 |

Note: Predicted shifts are for CDCl₃ solvent and are estimates. Actual values may vary. The triplet ('t') multiplicity for the pyrrole protons arises from coupling to adjacent protons.

Section 6: Safety & Handling

As a responsible scientist, adherence to safety protocols is paramount. tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazard Statements : Based on data for analogous compounds, it may cause skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its carefully designed structure provides a stable yet reactive platform for building molecular complexity through robust and reliable methods like the Suzuki-Miyaura coupling. Understanding the principles behind its synthesis and reactivity empowers researchers to leverage its full potential, accelerating the development of novel molecules that can address critical challenges in medicine and technology.

References

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wang, G., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(11), 1530. [Link]

-

PubChem. (n.d.). tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate. PubChem Compound Summary for CID 66878053. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2025). Pyrrole Protection. Request PDF. Retrieved from [Link]

-

Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61–83. [Link]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate | C9H12BrNO2 | CID 66878053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A-Comprehensive-Guide-to-tert-Butyl-3-bromo-1H-pyrrole-1-carboxylate-for-Advanced-Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a vast array of biologically active compounds, including antibiotics, anti-inflammatory drugs, and anti-cancer agents.[1][2][3] The strategic functionalization of the pyrrole ring is paramount for modulating the pharmacological profiles of these molecules. Among the plethora of pyrrole building blocks, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate stands out as a particularly versatile intermediate. The presence of the bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group at the 1-position serves as a crucial protecting group, enhancing stability and directing reactivity.

This technical guide offers an in-depth exploration of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, covering its nomenclature, structure, synthesis, reactivity, and applications in modern drug discovery and organic synthesis.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl 3-bromo-1H-pyrrole-1-carboxylate .

Structure:

A two-step synthetic workflow.

Step 1: Boc Protection of 1H-Pyrrole

The first step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to decrease the reactivity of the N-H bond and to prevent unwanted side reactions in subsequent steps.

Experimental Protocol:

-

Dissolve 1H-pyrrole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically 4-dimethylaminopyridine (DMAP), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). [4]6. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 1H-pyrrole-1-carboxylate.

Step 2: Bromination of tert-butyl 1H-pyrrole-1-carboxylate

The second step is the regioselective bromination of the Boc-protected pyrrole. The directing effect of the Boc group favors electrophilic substitution at the 3-position.

Experimental Protocol:

-

Dissolve tert-butyl 1H-pyrrole-1-carboxylate in a suitable solvent, such as THF or carbon tetrachloride.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS), to the cooled solution.

-

Stir the reaction at low temperature for a specified period, monitoring the progress by TLC.

-

Once the reaction is complete, quench it with a reducing agent like sodium thiosulfate solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 3-bromo-1H-pyrrole-1-carboxylate.

Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate lies in the distinct reactivity of the C-Br bond and the Boc-protecting group.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. [5]This reaction allows for the formation of a carbon-carbon bond between the pyrrole ring and a variety of organoboron compounds, providing access to a wide range of substituted pyrrole derivatives. [6] Mechanism of the Suzuki-Miyaura Coupling Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. [7]The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the bromo-pyrrole to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. [7]3. Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is released, regenerating the palladium(0) catalyst. [7]

Catalytic cycle of the Suzuki-Miyaura reaction.

A typical catalyst for this reaction is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. [5]The reaction is usually carried out in a solvent such as dimethoxyethane with a base like potassium carbonate at elevated temperatures. [5]

Deprotection of the Boc Group

The Boc group is a labile protecting group that can be removed under acidic conditions or with certain bases. [8][9]This deprotection step is often necessary to reveal the N-H functionality of the pyrrole ring for further derivatization or to obtain the final target molecule.

Common Deprotection Methods:

-

Acidic Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane is a common method for Boc deprotection.

-

Mild Acidic Conditions: Oxalyl chloride in methanol has been reported as a mild and efficient reagent for the deprotection of N-Boc groups on various aromatic and heterocyclic systems. [8][10]This method is often fast and provides high yields. [8]* Basic Conditions: While generally stable to bases, the Boc group on pyrroles can sometimes be removed by alkoxides. [9]

Applications in Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [2][3]tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate serves as a key building block in the synthesis of complex molecules with diverse biological activities. The ability to introduce various substituents at the 3-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Examples of Pyrrole-Containing Drugs:

-

Atorvastatin: A blockbuster drug used for lowering cholesterol.

-

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. [2]* Ketorolac: A non-steroidal anti-inflammatory drug (NSAID). [2] The versatility of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate enables the synthesis of libraries of pyrrole derivatives for screening against various biological targets, accelerating the drug discovery process. [11]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of a related compound, 3-bromo-1-(triisopropylsilyl)pyrrole, provides insight into the expected chemical shifts for the pyrrole protons. [12]For the parent 1H-pyrrole, the protons at the 2- and 5-positions typically appear at a different chemical shift than the protons at the 3- and 4-positions. [13][14][15]In tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, one would expect to see signals for the Boc group protons (a singlet integrating to 9H) and distinct signals for the pyrrole ring protons at the 2, 4, and 5-positions.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling tert-butyl 3-bromo-1H-pyrrole-1-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. [16]In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make it an indispensable tool for the construction of complex pyrrole-containing molecules. The strategic use of the Boc protecting group allows for controlled and regioselective functionalization of the pyrrole ring. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage the full potential of this important chemical intermediate in their research and development endeavors.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Springer Nature. Available at: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Center for Biotechnology Information. Available at: [Link]

-

One-Pot Directed Alkylation/Deprotection Strategy for the Synthesis of Substituted Pyrrole[3,4-d]pyridazinones. ResearchGate. Available at: [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. National Center for Biotechnology Information. Available at: [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available at: [Link]

-

Supporting Information for "A General Method for the Synthesis of Substituted Pyrroles". American Chemical Society. Available at: [Link]

-

Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Center for Biotechnology Information. Available at: [Link]

-

Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. ResearchGate. Available at: [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 9. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]

- 13. hmdb.ca [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

stability of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate under acidic conditions

An In-depth Technical Guide to the Stability and Controlled Deprotection of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate under Acidic Conditions

Abstract

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a pivotal intermediate in medicinal chemistry and materials science, valued for its utility in constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it deactivates the otherwise acid-sensitive pyrrole ring towards polymerization and acts as a versatile protecting group for the pyrrole nitrogen. Understanding the precise conditions under which this group is cleaved is paramount for its strategic use in multi-step synthesis. This guide provides a comprehensive analysis of the stability of this compound in acidic media, detailing the mechanisms of deprotection, potential side reactions, and field-proven protocols for its controlled cleavage.

Introduction: The Strategic Importance of N-Boc Protected Pyrroles

The pyrrole nucleus is a fundamental heterocyclic motif present in numerous natural products and pharmaceutical agents.[1] However, the inherent electron-rich nature of the pyrrole ring renders it highly susceptible to uncontrolled polymerization and degradation under acidic conditions.[2][3][4] The introduction of an electron-withdrawing group on the pyrrole nitrogen is a critical strategy to mitigate this reactivity. The Boc group is an ideal choice due to its pronounced steric bulk and its ability to temper the ring's nucleophilicity, thus enabling a wide range of subsequent chemical transformations.

Its true elegance, however, lies in its lability under a predictable set of acidic conditions, allowing for its clean removal when desired.[5][6] This guide focuses specifically on the 3-bromo substituted variant, a common precursor for cross-coupling reactions, to provide researchers with the predictive control needed for successful synthetic campaigns.

The Fundamental Chemistry of Acid-Mediated Boc Cleavage

The acid-catalyzed deprotection of a Boc group is a well-understood carbamate hydrolysis that proceeds via a unimolecular (E1-like) mechanism.[5][7] The process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This facilitates the departure of the stable tert-butyl cation, leaving behind an unstable carbamic acid intermediate which spontaneously decomposes to release the free amine (the deprotected pyrrole) and carbon dioxide.[5]

The liberated tert-butyl cation is a potent electrophile. In the absence of a suitable quenching agent, it can lead to unwanted side reactions by alkylating other nucleophilic species present in the reaction mixture, including the deprotected pyrrole product itself.[5][8] This necessitates the use of "scavengers" in many protocols.

Key Factors Influencing the Stability and Deprotection Rate

The decision to cleave the Boc group from tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a balance between achieving complete deprotection and preserving the integrity of the sensitive 3-bromopyrrole product. The primary variables that control this process are the choice of acid, solvent, temperature, and the use of scavengers.

Acid Selection: From Mild Reagents to Potent Cleavage Cocktails

The strength and type of acid are the most critical factors. A spectrum of reagents is available, each with specific applications.

-

Strong Acids (Rapid Cleavage): Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, typically used in a 20-50% solution in dichloromethane (DCM).[9][10] It provides rapid and clean cleavage, often within 30-60 minutes at room temperature. Strong mineral acids like concentrated sulfuric acid or 4M HCl in dioxane are also highly effective but can be more aggressive towards the pyrrole ring if not handled with care.[6][11]

-

Mild Acids (Selective Cleavage): In substrates with other acid-sensitive functional groups, milder conditions are required. Options include using dilute HCl in ethyl acetate, aqueous phosphoric acid, or silica gel.[11][12][13] These methods may require longer reaction times or elevated temperatures but offer greater selectivity.

Solvent Effects

The choice of solvent primarily influences the solubility of the substrate and the effective acidity of the medium.

-

Aprotic Solvents: Dichloromethane (DCM) is the most widely used solvent for TFA-mediated deprotection due to its inertness and ability to dissolve a wide range of organic compounds. Dioxane and ethyl acetate are common for reactions involving HCl gas.

-

Protic Solvents: While less common, protic solvents like methanol can be used, but may participate in side reactions, such as trapping the tert-butyl cation.

The Critical Role of Scavengers

As highlighted in the mechanism, the formation of the tert-butyl cation is unavoidable. To prevent this electrophile from causing undesired alkylation of the product or other sensitive functionalities, a scavenger should be included.

-

Common Scavengers: Triisopropylsilane (TIS), anisole, or thioanisole are frequently used. TIS is particularly effective as it rapidly and irreversibly traps the tert-butyl cation.

Quantitative Data: A Comparative Overview of Deprotection Conditions

The following table summarizes various acidic conditions reported for the deprotection of N-Boc protected amines and heterocycles, providing a comparative framework for experimental design.

| Reagent System | Solvent | Temp. (°C) | Typical Time | Target Substrate | Notes | Reference |

| 50% TFA | DCM | 25 | 5-30 min | Peptides on solid phase | Incomplete removal on short timescales | [9] |

| 20% TFA | DCM | 0-25 | 1-2 h | General N-Boc amines | Standard, effective conditions | [10] |

| 4M HCl | Dioxane | 25 | 30 min | General N-Boc amines | Potent, can affect other acid-labile groups | [14] |

| HCl (gas) | Ethyl Acetate | 0-25 | 1 h | N-Boc heterocycles | Good for generating HCl salt directly | [11] |

| H₂SO₄ (conc.) | t-BuOAc | 25 | < 1 h | N-Boc amines | Very strong, risk of side reactions | [11] |

| Silica Gel | Toluene | Reflux | > 12 h | Thermally-sensitive heterocycles | Mild but requires heat and long reaction time | [6][11] |

| Iodine (catalytic) | Solvent-free | 25 | < 1 h | Diverse N-Boc amines | A neutral, alternative method | [12][13] |

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the controlled deprotection of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is designed for rapid and complete Boc removal.

-

Preparation: Dissolve tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Scavenger Addition: Add triisopropylsilane (TIS, 1.1 eq) to the solution.

-

Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

-

Acid Addition: Prepare a solution of 20-50% TFA in DCM. Add this solution dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, carefully concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Purification: Dissolve the residue in ethyl acetate and wash cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude 3-bromopyrrole can be purified by silica gel chromatography if necessary.

Protocol 2: Mild Deprotection with HCl in Dioxane

This method is preferable when other acid-sensitive groups are present or when the final product is desired as an HCl salt.

-

Preparation: Dissolve tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M).

-

Acid Addition: To the stirred solution at room temperature, add a 4.0 M solution of HCl in 1,4-dioxane (4-5 eq).

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take 1-4 hours.

-

Isolation: Upon completion, the solvent can be removed in vacuo to yield the HCl salt of 3-bromopyrrole, which is often a solid that can be precipitated by the addition of diethyl ether and collected by filtration. Alternatively, for the free base, the mixture can be diluted with ethyl acetate and neutralized as described in Protocol 1.

Conclusion and Best Practices

The Boc protecting group on tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is robust under basic and nucleophilic conditions but is reliably cleaved under a range of acidic conditions.[5][8] The stability is not a binary state but rather a continuum that can be precisely controlled by the judicious selection of reagents and reaction parameters.

Key Takeaways for the Bench Scientist:

-

For rapid, routine deprotection: 20% TFA in DCM with TIS at room temperature is the gold standard.

-

For sensitive substrates: Consider milder conditions like HCl in ethyl acetate or dioxane.

-

Always use a scavenger: The inclusion of TIS or anisole is a low-cost insurance policy against unwanted side reactions from the tert-butyl cation.

-

Monitor diligently: The deprotected 3-bromopyrrole is significantly more reactive than its N-Boc precursor. Avoid prolonged exposure to strong acids after the deprotection is complete.

By understanding the underlying chemical principles and employing these validated protocols, researchers can confidently and strategically utilize tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate in their synthetic endeavors.

References

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

-

Title: Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines Source: Synthetic Communications (via Taylor & Francis Online) URL: [Link]

-

Title: Why is the reaction of pyrrole difficult with acid? Source: Quora URL: [Link]

-

Title: Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds Source: ResearchGate (Request PDF) URL: [Link]

-

Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: Molecules (via MDPI) URL: [Link]

-

Title: Boc deprotection conditions tested. Source: ResearchGate (Scientific Diagram) URL: [Link]

-

Title: Why is boc stable to hydrolysis under basic conditions? Source: Reddit r/OrganicChemistry URL: [Link]

-

Title: Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][6][8]triazines together with spectroscopic and X-ray studies Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances (via NIH) URL: [Link]

-

Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit r/Chempros URL: [Link]

-

Title: Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

-

Title: Reactions of Pyrrole Source: MBB College URL: [Link]

-

Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. mbbcollege.in [mbbcollege.in]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

solubility of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate in Organic Solvents

Introduction

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The presence of the Boc-protecting group enhances its stability and utility in complex synthetic pathways, while the bromo-functionalization provides a reactive handle for cross-coupling reactions and further molecular elaboration. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers and process chemists. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing effective purification protocols, such as crystallization and chromatography.

This technical guide provides a comprehensive overview of the solubility profile of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate. We will delve into its physicochemical properties to predict solubility trends, present inferred solubility data from documented synthetic procedures, and provide a robust, step-by-step experimental protocol for accurate solubility determination in the laboratory.

Section 1: Physicochemical Properties and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." By examining the physicochemical properties of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate, we can make educated predictions about its behavior in different classes of organic solvents.

Table 1: Key Physicochemical Properties of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂ | PubChem[1] |

| Molecular Weight | 246.10 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl 3-bromopyrrole-1-carboxylate | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

Structural Analysis for Solubility Prediction:

The structure of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate contains both nonpolar and polar features that influence its solubility:

-

Nonpolar Character: The tert-butyl group and the pyrrole ring are predominantly lipophilic, contributing to solubility in nonpolar and moderately polar solvents.

-

Polar Character: The ester carbonyl group (C=O) and the bromine atom introduce polarity and potential for dipole-dipole interactions, enhancing solubility in polar solvents.

-

XLogP3 Value: The XLogP3 value of 2.6 is a measure of lipophilicity.[1] A positive value in this range indicates that the compound is significantly more soluble in octanol than in water, predicting poor aqueous solubility but good solubility in a range of common organic solvents.

Based on this analysis, the compound is expected to be readily soluble in moderately polar to polar aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. Its solubility is likely to be lower in highly nonpolar solvents like hexanes and in polar protic solvents like methanol or ethanol, where hydrogen bonding with the solvent can be less favorable compared to self-association.

Section 2: Inferred Solubility in Common Solvents

While quantitative public data is scarce, the compound's solubility can be inferred from its use in published synthetic methodologies. Reaction solvents and chromatography eluents provide strong evidence of its solubility behavior.

Table 2: Inferred Solubility Profile of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

| Solvent | Solvent Class | Inferred Solubility | Rationale / Source |

| Dichloromethane (DCM) | Chlorinated | Soluble | Commonly used as a reaction solvent for transformations involving this compound.[2] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | Used as a component of the mobile phase for flash chromatography purification.[2] |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble to Soluble | Used as a co-solvent with ethyl acetate for chromatography, indicating some degree of solubility.[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Employed as a reaction solvent for coupling reactions, indicating good solubility.[3] |

| Tetrahydrofuran (THF) | Ether | Soluble | Frequently used in reactions involving Boc-protected heterocycles. |

Section 3: Experimental Protocol for Solubility Determination

To obtain precise solubility data for a specific application and temperature, direct experimental measurement is essential. The following protocol provides a reliable, self-validating method for determining the solubility of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate.

Objective: To quantitatively determine the solubility of the target compound in a selected organic solvent at ambient laboratory temperature.

Workflow for Experimental Solubility Determination

Caption: Workflow for determining compound solubility.

Materials and Equipment:

-

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

-

Analytical balance (± 0.1 mg precision)

-

Glass vials (e.g., 4 mL) with caps

-

Magnetic stir plate and small stir bars

-

Calibrated pipettes or graduated cylinders

-

A selection of high-purity organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Acetone, Methanol, Hexane)

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 25 mg of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate into a clean, dry glass vial containing a magnetic stir bar. Record the exact mass.

-

Initial Solvent Addition: Add a small, precise volume (e.g., 0.5 mL) of the chosen solvent to the vial.[4][5]

-

Equilibration: Cap the vial and place it on a magnetic stir plate. Stir the mixture vigorously at a constant, ambient temperature for at least 15-30 minutes. This step is crucial to ensure the system reaches equilibrium, as dissolution rates can be slow.

-

Observation: After stirring, stop the agitation and allow any undissolved solids to settle. Carefully observe the solution.

-

If all solid has dissolved: The compound is soluble at or above the current concentration. Proceed to step 5.

-

If undissolved solid remains: The solution is likely saturated. Proceed to step 6.

-

-

Incremental Solute Addition (for soluble outcome): If the compound fully dissolved in the previous step, add a small, pre-weighed amount (e.g., 5-10 mg) of the compound to the vial. Record the new total mass. Return to step 3 (Equilibration) and repeat the process until a small amount of solid material persists after stirring, indicating saturation.

-

Incremental Solvent Addition (for insoluble outcome): If solid remained after the initial step, add another precise volume (e.g., 0.5 mL) of the solvent. Record the new total volume. Return to step 3 (Equilibration) and repeat the process until all the solid has just dissolved.

-

Calculation: Once the saturation point is determined (either by having a slight excess of solid or by just achieving full dissolution), calculate the solubility using the following formula:

Solubility (mg/mL) = Total Mass of Dissolved Compound (mg) / Total Volume of Solvent (mL)

Section 4: Safety and Handling Considerations

As a Senior Application Scientist, I must emphasize that safe laboratory practice is non-negotiable. While a specific Safety Data Sheet (SDS) for tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate should always be consulted, the following guidelines are based on structurally similar brominated organic intermediates.[6][7]

-

Hazard Identification: Compounds of this class are often classified as irritants. Assume the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Wash hands thoroughly after handling.[6]

-

-

Handling:

Conclusion

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a lipophilic molecule with moderate polarity, rendering it highly soluble in common polar aprotic and chlorinated organic solvents like DMF, DCM, and ethyl acetate. Its solubility is predicted to be lower in very nonpolar or polar protic solvents. This guide provides a framework for predicting its solubility and a detailed experimental protocol for its precise determination. Adherence to the described safety protocols is essential for the safe handling of this and similar chemical reagents. This information equips researchers and drug development professionals to make informed decisions for solvent selection in synthesis, purification, and formulation.

References

-

PubChem. tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubChem. tert-Butyl 3-bromo-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl bromoacetate, 99%. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - tert-Butyl bromoacetate. [Link]

- Supporting Inform

-

ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

-

Thiruvalluvar, A. A., et al. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]

Sources

- 1. tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate | C9H12BrNO2 | CID 66878053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate molecular weight and formula

An In-depth Technical Guide to tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate: A Cornerstone Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—a nucleophilic pyrrole ring, a versatile bromo-substituent amenable to cross-coupling, and a labile tert-butyloxycarbonyl (Boc) protecting group—renders it an invaluable precursor for the synthesis of complex molecular architectures. Pyrrole motifs are ubiquitous in biologically active compounds, including anti-inflammatory, anti-cancer, and antibiotic agents.[1] This guide provides a comprehensive overview of the molecule's core properties, a detailed, field-tested synthetic protocol, analytical characterization data, key applications in drug discovery, and essential safety guidelines.

Core Molecular Properties and Identifiers

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate, often referred to as 1-Boc-3-bromo-1H-pyrrole, is characterized by the following key attributes.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂ | PubChem[2] |

| Molecular Weight | 246.10 g/mol | PubChem[2] |

| CAS Number | 475561-75-2 | PubChem[2] |

| IUPAC Name | tert-butyl 3-bromopyrrole-1-carboxylate | PubChem[2] |

| Monoisotopic Mass | 245.00514 Da | PubChem[2] |

| Appearance | Off-white to light yellow solid | (General Knowledge) |

Chemical Structure

The structure features a five-membered aromatic pyrrole ring, brominated at the C3 position. The ring nitrogen is protected by a Boc group, which sterically hinders the nitrogen and withdraws electron density, modulating the ring's reactivity.

Caption: Chemical structure of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate.

Synthesis and Purification: A Validated Protocol

Expert Rationale

The synthesis of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate typically starts from its non-brominated precursor, tert-Butyl 1H-pyrrole-1-carboxylate. The key transformation is an electrophilic aromatic substitution (bromination).

-

Why N-Boc Protection is Crucial: Unprotected pyrrole is highly reactive towards electrophiles and prone to polymerization under acidic or oxidizing conditions.[1] The Boc group serves two purposes: 1) It deactivates the pyrrole ring slightly, tempering its reactivity to prevent over-bromination and polymerization. 2) It directs bromination primarily to the C3 position due to a combination of steric and electronic effects.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. Unlike harsher reagents like elemental bromine (Br₂), NBS is a solid that is easier to handle and provides a slow, controlled release of electrophilic bromine, leading to higher yields and cleaner reactions. The reaction is typically performed in an inert solvent like tetrahydrofuran (THF) at low temperatures to further control selectivity.

Detailed Experimental Protocol

Reaction: tert-Butyl 1H-pyrrole-1-carboxylate + NBS → tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tert-Butyl 1H-pyrrole-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF, ~0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to minimize the formation of dibrominated and other byproducts.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

-

Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

-

Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient elution of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the desired product and evaporate the solvent to afford pure tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate.

Synthesis and Purification Workflow Diagram

Sources

spectral data for tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

Introduction

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a key heterocyclic building block in organic synthesis. Its utility in the development of novel pharmaceuticals and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate, providing insights for researchers and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity.

The structure of the molecule, with the N-protection afforded by the tert-butyloxycarbonyl (Boc) group, allows for selective functionalization at other positions of the pyrrole ring.[1][2] The bromine atom at the C3 position serves as a versatile handle for cross-coupling reactions and other transformations. Accurate interpretation of its spectral data is paramount for its successful application in synthetic chemistry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The electron-withdrawing nature of the Boc group and the bromine atom significantly influences the chemical shifts of the pyrrole ring protons.

Below is a diagram illustrating the proton assignments for tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate.

Caption: Proton labeling for ¹H NMR assignment.

Table 1: ¹H NMR Spectral Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.2-7.3 | Triplet (t) | ~2.0-2.5 |

| H2 | ~7.1-7.2 | Triplet (t) | ~2.0-2.5 |

| H4 | ~6.2-6.3 | Triplet (t) | ~2.5-3.0 |

| tert-Butyl | ~1.5 | Singlet (s) | N/A |

Note: Predicted values are based on data from similar structures and general principles. Actual values may vary slightly based on solvent and instrument.

The protons on the pyrrole ring appear as distinct triplets. The H4 proton is the most upfield due to its position relative to the electron-withdrawing bromine atom. The tert-butyl group, containing nine equivalent protons, presents as a sharp singlet, a characteristic signal for the Boc protecting group.[3]

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Boc) | ~148-150 |

| C2 | ~122-124 |

| C5 | ~119-121 |

| C4 | ~112-114 |

| C3 (C-Br) | ~93-95 |

| Quaternary C (Boc) | ~83-85 |

| CH₃ (Boc) | ~28 |

Note: Predicted values are based on data from similar structures and general principles. Actual values may vary slightly based on solvent and instrument.

The carbonyl carbon of the Boc group is the most downfield signal.[4] The carbon atom attached to the bromine (C3) is significantly shielded compared to other pyrrole carbons, appearing at a lower chemical shift. The quaternary and methyl carbons of the Boc group have characteristic chemical shifts around 84 ppm and 28 ppm, respectively.[5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Caption: A typical workflow for ATR-FTIR spectroscopy.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | tert-Butyl |

| ~1730-1750 | C=O stretch | Carbamate (Boc) |

| ~1470, ~1370 | C-H bend | tert-Butyl |

| ~1250-1300 | C-N stretch | Pyrrole ring/Carbamate |

| ~1150 | C-O stretch | Carbamate |

| ~600-700 | C-Br stretch | Bromoalkane |

The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl (C=O) group of the Boc protector, typically appearing around 1730-1750 cm⁻¹.[6] The C-H stretching of the tert-butyl group is observed around 2980 cm⁻¹. The C-Br stretch is expected in the fingerprint region (below 700 cm⁻¹), which can be difficult to assign definitively due to other overlapping signals.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (in terms of transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups present.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The molecular formula for tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is C₉H₁₂BrNO₂. Its monoisotopic mass is approximately 245.0051 Da.[8]

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion | Comments |

| ~245/247 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (~1:1 ratio). |

| ~190/192 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

| ~145/147 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. |

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br). The fragmentation pattern is dominated by the loss of the sterically bulky and labile tert-butyl group and the entire Boc group.

Caption: Proposed fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive spectroscopic profile of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate. The characteristic signals in each spectrum—the pyrrole proton pattern and Boc singlet in ¹H NMR, the C-Br and carbonyl signals in ¹³C NMR, the strong C=O stretch in IR, and the bromine isotopic pattern in MS—serve as reliable markers for the unequivocal identification and quality assessment of this important synthetic intermediate. This guide provides the foundational knowledge for researchers to confidently utilize and characterize this compound in their synthetic endeavors.

References

-

Wikipedia. Pyrrole. [Link]

-

Macmillan Group, Princeton University. Supplementary Information. [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

ResearchGate. Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. [Link]

-

PubChem. tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate. [Link]

-

Fally, E., Riga, J., & Verbist, J.J. Plasma Polymerization of Pyrrole. [Link]

-

Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

-

Grigg, R. Infrared Spectra of Pyrrolic Esters. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. tert-butyl 1H-pyrrole-1-carboxylate. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-